molecular formula C21H18BrClN4O6 B2739718 N-(4-bromophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351588-09-4

N-(4-bromophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Katalognummer: B2739718
CAS-Nummer: 1351588-09-4
Molekulargewicht: 537.75
InChI-Schlüssel: JOSKHFHMWTUUIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H18BrClN4O6 and its molecular weight is 537.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound N-(4-bromophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H19BrClN5O3
  • Molecular Weight : 426.73 g/mol

The compound features a bromophenyl group and a chlorophenyl group attached to an oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, the 1,3,4-oxadiazole derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and others. The structure–activity relationship (SAR) indicates that compounds with halogen substitutions exhibit enhanced cytotoxicity.

Key Findings :

  • A study evaluated several oxadiazole derivatives and found that compounds with electron-withdrawing groups (such as Cl or Br) at the para position significantly increased anticancer activity against MCF-7 cells .
  • The IC50 values for effective compounds ranged from 1 to 10 µM, indicating moderate to strong activity .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. Compounds containing oxadiazole rings are known to possess significant antibacterial and antifungal properties.

Key Findings :

  • The presence of halogen substituents in the structure enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds with bromine substitutions showed increased activity against Staphylococcus aureus and Escherichia coli .
  • The minimum inhibitory concentration (MIC) values were reported as low as 5 µg/mL for certain derivatives .

Antioxidant Activity

Antioxidant activity is another important aspect of biological activity for this compound class. The ability to scavenge free radicals can contribute to its therapeutic potential.

Key Findings :

  • Studies have shown that oxadiazole derivatives exhibit significant antioxidant activity, which correlates with their ability to donate hydrogen atoms or electrons to free radicals .
  • The antioxidant capacity was measured using DPPH radical scavenging assays, with some compounds showing IC50 values below 50 µM .

Case Study 1: Anticancer Screening

A recent study synthesized several derivatives of oxadiazoles and evaluated their anticancer activity against MCF-7 cells using the MTT assay. Out of 20 tested compounds, four demonstrated significant cytotoxicity with IC50 values ranging from 1 to 7 µM. This highlights the potential of these compounds in developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a series of halogenated oxadiazoles were tested against various bacterial strains. The results indicated that compounds with bromine substitutions exhibited superior antibacterial activity compared to their non-brominated counterparts. The study provided MIC values indicating effective concentrations for clinical relevance .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of oxadiazole, including the target compound, exhibit significant anticancer properties. The following cell lines have been studied:

  • MCF-7 (Breast Cancer) : Compounds similar to N-(4-bromophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate have shown IC50 values ranging from 4.0 to 8.0 µM against MCF-7 cells.
  • A549 (Lung Cancer) : Notable activity has been observed with IC50 values around 7.5 µM.

The mechanism of action involves apoptosis induction through caspase activation pathways, which is critical for effective cancer therapy.

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been documented extensively:

  • Minimum Inhibitory Concentrations (MIC) : Studies report MIC values indicating effectiveness against various strains such as Escherichia coli and Staphylococcus aureus. For instance, certain derivatives exhibited MIC values as low as 12 µg/mL against these pathogens.

Case Studies and Research Findings

A comprehensive evaluation of similar compounds provides insights into their biological activities:

StudyCompoundActivityFindings
Oxadiazole derivativeAnticancerIC50 values of 4.0 µM against MCF-7
Oxadiazole derivativeAntimicrobialMIC of 12 µg/mL against E. coli
Related oxadiazoleHDAC InhibitionInduces apoptosis in cancer cells

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN4O2.C2H2O4/c20-14-4-6-16(7-5-14)22-17(26)11-25-9-13(10-25)19-23-18(24-27-19)12-2-1-3-15(21)8-12;3-1(4)2(5)6/h1-8,13H,9-11H2,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSKHFHMWTUUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.